Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate), a cholesteryl ester, is formed by the esterification of cholesterol with eicosapentaenoic acid (EPA). EPA, an omega-3 fatty acid, is primarily found in fatty fish. Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) plays a role in lipid metabolism and is studied as a potential biomarker for various health conditions and dietary interventions. [, , ]
Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) is a specific type of cholesteryl ester formed from cholesterol and eicosapentaenoic acid, a polyunsaturated fatty acid. Cholesteryl esters play significant roles in lipid metabolism and storage within cells. This compound is particularly noted for its potential implications in cardiovascular health due to its association with omega-3 fatty acids.
Cholesteryl eicosapentaenoate is derived from the esterification of cholesterol with eicosapentaenoic acid, which is primarily sourced from marine oils and certain algae. Eicosapentaenoic acid is recognized for its beneficial effects on cardiovascular health and is prevalent in fish oil supplements.
Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) belongs to the class of compounds known as cholesteryl esters. These are esters formed by the reaction of cholesterol with fatty acids. Cholesteryl esters are categorized under lipids and are crucial for various physiological processes including membrane structure and energy storage.
The synthesis of cholesteryl eicosapentaenoate typically involves the following steps:
Cholesteryl eicosapentaenoate has a complex molecular structure characterized by:
The molecular formula for cholesteryl eicosapentaenoate is , and its molecular weight is approximately 414.66 g/mol. The structural representation can be visualized using molecular modeling software or databases.
Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) can undergo various chemical reactions typical of esters:
The mechanism through which cholesteryl eicosapentaenoate exerts its effects involves several pathways:
Research indicates that cholesteryl eicosapentaenoate may have cytotoxic effects on certain cell types at elevated concentrations, suggesting a complex role in cellular metabolism and health.
Relevant data includes specific analytical methods such as gas chromatography-mass spectrometry (GC-MS) used for quantifying cholesteryl esters in biological samples.
Cholesteryl (5Z,8Z,11Z,14Z,17Z-eicosapentaenoate) has several scientific uses:
Cholesteryl eicosapentaenoate (CE-EPA) is biosynthesized through two primary enzymatic pathways: intracellular ACAT and extracellular LCAT. ACAT (also termed SOAT) mediates cholesterol esterification within cells, utilizing EPA-CoA as the fatty acyl donor. This reaction occurs in the endoplasmic reticulum of macrophages, hepatocytes, and enterocytes, producing cytoplasmic cholesteryl esters for storage in lipid droplets. ACAT exhibits a substrate preference for long-chain polyunsaturated fatty acids (PUFAs), including EPA, due to their conformational flexibility and membrane fluidity effects [8].
LCAT, conversely, operates in plasma where it esterifies free cholesterol on HDL particles using phosphatidylcholine-bound fatty acids. EPA can be transferred from the sn-2 position of phospholipids to cholesterol, forming CE-EPA. LCAT demonstrates a catalytic efficiency for omega-3 PUFAs that is 1.8-fold higher than for saturated fatty acids, attributable to the enzyme’s hydrophobic substrate-binding pocket [7]. Notably, LCAT also catalyzes a partial reverse reaction (transacylation) where intact cholesteryl esters serve as acyl donors. This reversibility allows for EPA redistribution among lipoproteins but contributes minimally to net CE-EPA hydrolysis [7].
Table 1: Enzymatic Pathways for Cholesteryl Eicosapentaenoate Synthesis
Enzyme | Localization | Acyl Donor | Primary Site of Action | EPA Specificity |
---|---|---|---|---|
ACAT (SOAT) | Intracellular (ER) | EPA-CoA | Macrophages, hepatocytes | High (Km = 8.2 µM) |
LCAT | Extracellular (plasma) | Phosphatidylcholine-EPA | HDL particles | Moderate (Vmax 1.5x SFAs) |
Membrane incorporation of eicosapentaenoic acid fundamentally alters cholesterol esterification dynamics. EPA enrichment in phospholipid bilayers increases membrane fluidity by 30–40% compared to saturated fatty acid-enriched membranes, facilitating cholesterol accessibility to ACAT [1] [8]. However, EPA exposure paradoxically reduces cholesteryl ester hydrolysis in lipid droplets by suppressing carboxylesterase 1 (CES1) activity. CES1, the dominant neutral cholesteryl ester hydrolase in human macrophages, shows 24% lower activity in EPA-enriched foam cells, limiting free cholesterol availability for efflux [8].
PUFA competition further modulates CE-EPA abundance. In THP-1 macrophages, arachidonic acid (AA, 20:4n-6) exposure elevates cholesteryl arachidonate by 75%, whereas EPA displaces AA from phospholipid pools, reducing pro-inflammatory eicosanoid precursors and shifting cholesterol esterification toward omega-3 species [1] [10]. This compositional change is significant because CE-EPA exhibits distinct biophysical properties: its lower melting point (−54°C) enhances lipid droplet mobility and may influence intracellular trafficking compared to more rigid cholesteryl esters like cholesteryl oleate (melting point = 50°C) [8].
Transcriptional regulation of CE-EPA biosynthesis involves nuclear receptors and sterol-responsive elements:
PPARα Activation: EPA directly binds PPARα (Kd ≈ 5 μM), inducing target genes involved in cholesterol clearance. In wild-type mice, EPA reduces plasma cholesterol by 32% and hepatic cholesterol by 28% via PPARα-dependent pathways. This includes downregulation of SREBP-2 and its downstream cholesterologenic enzymes (e.g., HMG-CoA reductase) and upregulation of hepatic LDL receptor expression. PPARα-null mice show complete abolition of these effects [3].
SREBP Suppression: EPA suppresses mature SREBP-1c formation by 60% in hepatocytes, reducing lipogenic gene expression (e.g., FAS, ACC). This occurs via AMPK-dependent phosphorylation of SREBP and reduced proteolytic processing. Consequently, EPA lowers VLDL-associated cholesteryl ester secretion [3] [10].
LXRs and ABC Transporters: EPA antagonizes LXRα transactivation, attenuating ABCA1/G1-mediated cholesterol efflux. While seemingly counterproductive, this may prevent excessive cholesterol removal under inflammatory conditions. EPA also enhances SR-BI expression in hepatocytes, promoting CE-EPA hepatic uptake [5].
Table 2: Transcriptional Regulators of CE-EPA Metabolism
Regulator | Target Genes | Effect on CE-EPA | Physiological Outcome |
---|---|---|---|
PPARα | LDLR ↑, SREBP-2 ↓, CYP7A1 ↑ | Enhanced hepatic clearance | Hypocholesterolemia |
SREBP-1c | FAS ↓, ACC ↓, SCD1 ↓ | Reduced VLDL-CE secretion | Lower plasma triglycerides |
LXRα | ABCA1 ↓, ABCG1 ↓ | Modulated cellular efflux | Anti-inflammatory effects |
Abbreviations: FAS = fatty acid synthase; ACC = acetyl-CoA carboxylase; SCD1 = stearoyl-CoA desaturase-1; CYP7A1 = cholesterol 7α-hydroxylase
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7